molecular formula C13H8N4O3S B2772115 3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 899963-39-4

3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2772115
CAS No.: 899963-39-4
M. Wt: 300.29
InChI Key: ZFHFNAHJXMATLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a synthetic organic compound based on the privileged thieno[2,3-d]pyrimidine scaffold, recognized in medicinal chemistry for its diverse biological activities and potential therapeutic applications . This benzamide derivative is of significant interest in anticancer research, as thieno[2,3-d]pyrimidine cores have demonstrated substantial cytotoxic effects against various human tumor cell lines and serve as key structures for kinase inhibitors . The mechanism of action for such compounds often involves the inhibition of specific enzymes or receptors critical for cellular signaling. Research indicates that similar thienopyrimidine-based molecules can act as potent inhibitors of dihydrofolate reductase (DHFR), a well-established target in cancer therapy, leading to the disruption of nucleotide synthesis and cancer cell death . Furthermore, this class of compounds is investigated for its potential to inhibit various kinase enzymes, such as the c-Met receptor, which plays a key role in tumor formation, metastasis, and invasion . The incorporation of the 3-nitrobenzamide group is a strategic modification explored to optimize binding affinity and selectivity towards these molecular targets. This product is intended for non-human research applications only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3S/c18-12(8-2-1-3-9(6-8)17(19)20)16-11-10-4-5-21-13(10)15-7-14-11/h1-7H,(H,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHFNAHJXMATLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nitration Reagents: Nitric acid, sulfuric acid.

    Amidation Reagents: Benzoyl chloride, triethylamine.

Major Products

    Reduction: 3-amino-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of 3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

The synthesis of this compound typically involves several synthetic steps. The general procedure includes:

  • Formation of Thieno[2,3-d]pyrimidine Core : The thieno[2,3-d]pyrimidine structure is synthesized through a condensation reaction involving appropriate thiophene derivatives and pyrimidine precursors.
  • Nitration : The introduction of the nitro group at the 3-position is achieved using nitrating agents like nitric acid under controlled conditions.
  • Benzamide Formation : The final step involves the coupling of the thieno[2,3-d]pyrimidine derivative with benzoyl chloride or benzoic acid to form the benzamide linkage.

The compound can be characterized using various techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity .

Antimicrobial Activity

Research has shown that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds related to this compound have been tested against various bacterial strains:

  • Staphylococcus aureus : Effective against Gram-positive bacteria.
  • Escherichia coli : Demonstrated activity against Gram-negative bacteria.

In one study, a series of thieno[2,3-d]pyrimidine derivatives were screened for antibacterial and antifungal activity, showing promising results against common pathogens .

Spleen Tyrosine Kinase Inhibition

Spleen tyrosine kinase (SYK) has emerged as a critical target in cancer therapy due to its role in signaling pathways that regulate cell proliferation and survival. In silico studies have identified this compound as a potential SYK inhibitor. This inhibition could lead to new therapeutic strategies for treating cancers where SYK is overexpressed .

Calcium Receptor Antagonism

Another significant application involves the modulation of calcium receptor activity. Compounds derived from thieno[2,3-d]pyrimidines have been noted for their ability to act as calcium receptor antagonists. This action could have implications in managing conditions related to calcium homeostasis disorders .

Case Study 1: Antimicrobial Screening

A study conducted by Srikanth Reddy and Eswar Naik synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their antibacterial efficacy. Among these derivatives, this compound exhibited noteworthy activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications significantly influenced antimicrobial potency .

Case Study 2: Cancer Therapeutics

In a recent investigation into SYK inhibitors, researchers utilized computational methods to screen libraries of compounds for potential inhibitory activity against SYK. This compound was identified as a lead compound due to its favorable binding affinity and specificity towards SYK. Further experimental validation is ongoing to assess its efficacy in cellular models .

Mechanism of Action

Biological Activity

3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a synthetic compound belonging to the class of thieno[2,3-d]pyrimidine derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thieno[2,3-d]pyrimidine core with a nitro group and a benzamide moiety. The presence of nitrogen and sulfur in its structure is believed to contribute to its biological activities.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Compounds in this class often inhibit specific enzymes involved in cancer progression and inflammation. For instance, they may target tyrosine kinases and other signaling pathways critical for tumor growth.
  • Antioxidant Activity : The thieno[2,3-d]pyrimidine core suggests potential antioxidant properties through mechanisms such as hydrogen atom transfer (HAT) and single electron transfer (SET), which can mitigate oxidative stress in cells .

Anticancer Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives can inhibit the growth of various cancer cell lines. In a study focusing on triple-negative breast cancer (TNBC), compounds similar to this compound demonstrated significant cytotoxicity against MDA-MB-231 cells. The mechanism involved suppression of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) signaling pathways, crucial for tumor angiogenesis and proliferation .

Antimicrobial Properties

Thieno[2,3-d]pyrimidine derivatives have also shown promise as antimicrobial agents. Studies have reported their effectiveness against various pathogens, suggesting that this compound may possess similar properties. The compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways could be responsible for its antimicrobial effects .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property makes it a candidate for treating inflammatory diseases where cytokine production is dysregulated.

Case Studies

  • Cytotoxicity Against Cancer Cells : In vitro studies revealed that this compound exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines. This suggests moderate potency compared to established chemotherapeutics.
  • Antioxidant Activity Assessment : A theoretical study indicated that the compound could effectively scavenge free radicals, supporting its potential use in oxidative stress-related conditions. The antioxidant mechanism was attributed to the electron-rich nature of the thieno ring system .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamideAnticancerEGFR inhibition
N-(thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamideAntimicrobialCell wall disruption
Thieno[2,3-d]pyrimidine derivativesAntioxidantFree radical scavenging

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide, and how is its purity validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of thieno[2,3-d]pyrimidin-4-amine with 3-nitrobenzoyl chloride under controlled pH (8–9) and temperature (0–5°C). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is critical. Structural validation employs 1H^1H-NMR (to confirm nitro group position and aromatic protons), 13C^{13}C-NMR (to verify carbonyl and heterocyclic carbons), and ESI-MS (for molecular ion confirmation). Purity ≥95% is assessed using reverse-phase HPLC with a C18 column (acetonitrile/water gradient) .

Q. What biological activities are associated with thieno[2,3-d]pyrimidine derivatives like this compound?

  • Methodological Answer : Thieno[2,3-d]pyrimidine scaffolds exhibit antimicrobial and anticancer properties. For example, analogs with nitro substituents show enhanced activity against Staphylococcus aureus (MIC: 2–8 µg/mL) and HeLa cells (IC50_{50}: 12–25 µM). Assays should include broth microdilution (for antimicrobial testing) and MTT assays (for cytotoxicity), with positive controls (e.g., ciprofloxacin for bacteria, doxorubicin for cancer cells) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro group reactivity.
  • Temperature control : Maintain 0–5°C during acylation to minimize side reactions.
  • Catalyst use : Add DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency.
  • Real-time monitoring : Track conversion rates via TLC (hexane:ethyl acetate 3:1) .

Q. How should researchers address contradictory data in biological activity studies (e.g., variable IC50_{50} values across assays)?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., serum concentration in cell cultures) or compound stability. Mitigate by:

  • Replicating experiments under standardized protocols (e.g., RPMI-1640 medium with 10% FBS).
  • Validating stability : Use LC-MS to confirm compound integrity post-incubation.
  • Statistical modeling : Apply ANOVA or mixed-effects models to account for batch variability .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Core modifications : Replace the nitro group with other electron-withdrawing groups (e.g., CF3_3) to assess impact on bioactivity.
  • Substituent positioning : Synthesize analogs with nitro at C5 vs. C6 of the benzamide ring to evaluate steric effects.
  • Biological testing : Compare IC50_{50} trends across analogs using dose-response curves. SAR insights are enhanced by molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins like DHFR .

Q. What computational approaches predict the binding affinity of this compound to kinase targets?

  • Methodological Answer :

  • Molecular docking : Use Schrödinger Suite or PyRx to dock the compound into ATP-binding pockets (e.g., EGFR kinase).
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
  • Free energy calculations : Apply MM-PBSA to estimate binding energies, prioritizing residues with strong hydrogen bonds (e.g., Met793 in EGFR) .

Q. How is the compound’s stability under physiological conditions evaluated?

  • Methodological Answer :

  • pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours; monitor degradation via HPLC.
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperature.
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products using LC-MS .

Q. What experimental designs test synergistic effects with other therapeutic agents?

  • Methodological Answer :

  • Combination index (CI) : Use the Chou-Talalay method. Pre-treat cells with sub-IC50_{50} doses of this compound and cisplatin, then calculate CI via CompuSyn.
  • Mechanistic studies : Perform RNA-seq to identify pathways upregulated in synergy (e.g., apoptosis genes like BAX) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.